1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid
Description
1-(2-Oxopiperidin-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 2-oxopiperidin substituent. The cyclopropane ring introduces significant ring strain, which can enhance reactivity and modulate physicochemical properties in drug design.
Properties
CAS No. |
1483916-19-3 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-6-10(7)9(4-5-9)8(12)13/h1-6H2,(H,12,13) |
InChI Key |
PANLMDLLJRXKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Lactone Ring-Opening and Subsequent Functionalization
The synthesis of cyclopropane derivatives frequently begins with γ-butyrolactone or analogous lactones. In one approach, γ-butyrolactone undergoes halogenation with thionyl chloride (SOCl₂) in the presence of anhydrous zinc chloride (ZnCl₂) at 55°C for 12 hours to yield 4-chlorobutyryl chloride . Subsequent esterification with methanol and pyridine produces methyl 4-chlorobutyrate, which is treated with sodium methoxide (NaOMe) in toluene under reflux to induce cyclopropanation via nucleophilic ring closure . Hydrolysis of the resulting methyl ester with aqueous NaOH followed by acidification yields cyclopropanecarboxylic acid .
For 1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid, this method can be adapted by introducing the 2-oxopiperidin-1-yl moiety. The cyclopropanecarboxylic acid intermediate is activated as an acid chloride (e.g., using thionyl chloride) and coupled with 2-piperidone (2-oxopiperidine) under basic conditions. This amidation step typically employs solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving moderate yields (50–65%) .
Key Reaction Conditions
Ylide-Mediated Cyclopropanation and Stereochemical Control
Phosphorus ylides, generated from phosphonium salts or triphenylphosphine (PPh₃) and haloforms, enable stereocontrolled cyclopropanation. A patent describes the synthesis of 2,2-dimethyl-3-formyl cyclopropane-1-carboxylate esters using a phosphorane intermediate (VII), formed by reacting PPh₃ with carbon tetrachloride (CCl₄) in dimethylformamide (DMF) . The ylide condenses with α,β-unsaturated esters to form cyclopropane rings with defined cis/trans configurations .
Applying this strategy, this compound can be synthesized by:
-
Generating a cyclopropane ester with a formyl group at the 3-position.
-
Oxidizing the formyl group to a carboxylic acid.
-
Coupling the acid with 2-piperidone via a mixed anhydride or coupling reagent.
This method offers control over stereochemistry, critical for biological activity. For example, trans-configuration cyclopropanes are obtained using bulky bases like potassium tert-butoxide (t-BuOK), while cis-isomers dominate with smaller bases like NaOMe .
Example Protocol
Coupling Reactions Using HATU/DIPEA
Modern peptide-coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation. A ChemRxiv study details the coupling of 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid with amines using HATU and DIPEA (N,N-diisopropylethylamine) in DMF, achieving yields >80% . For the target compound, the methoxycarbonyl group is hydrolyzed to a carboxylic acid, followed by HATU-mediated coupling with 2-piperidone.
Stepwise Synthesis
-
Ester Hydrolysis : Treat 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid with LiOH in THF/H₂O (3:1) at 0°C for 2 h .
-
Activation : Combine the carboxylic acid with HATU (1.2 eq) and DIPEA (2 eq) in DMF at 0°C .
-
Coupling : Add 2-piperidone (1.1 eq), stir at room temperature for 24 h .
This method avoids harsh conditions, preserving the cyclopropane ring’s integrity.
Comparative Analysis of Synthetic Routes
-
Lactone Ring-Opening : Cost-effective but limited by moderate yields and poor stereocontrol.
-
Ylide-Mediated : Superior for stereoselective synthesis but requires toxic reagents (CCl₄).
-
HATU Coupling : High-yielding and scalable but dependent on expensive coupling agents.
Chemical Reactions Analysis
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Research Findings
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Role in Ethylene Biosynthesis : ACC is the immediate precursor of ethylene in plants, synthesized by ACC synthase (ACS) and oxidized by ACC oxidase (ACO) .
- Regulation : Salicylic acid (SA) treatments reduce ACC levels and ethylene production in fruits, delaying ripening .
- Compartmentation : ACC is malonylated (to N-malonyl-ACC) for transport and storage in vacuoles .
Substituted Cyclopropane Carboxylic Acids
- Pharmaceutical Intermediates : Derivatives like 1-(5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1389313-37-4) serve as building blocks for kinase inhibitors .
- Synthetic Methods: Cyclopropanation often employs malonoyl peroxides or transition-metal catalysts (e.g., rhodium) . For example, 1-(Boc-Amino)cyclopropanecarboxylic acid is synthesized in tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions .
Fluorinated Derivatives
- 1-Fluorocyclopropane-1-carboxylic acid is valued for its electron-withdrawing effects, which enhance metabolic stability in drug candidates .
Biological Activity
1-(2-Oxopiperidin-1-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , featuring a cyclopropane ring and a piperidinyl moiety. The presence of these structural elements contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : It could bind to receptors that regulate neurotransmitter release, thereby influencing neurological functions.
Antimicrobial Activity
Research indicates that derivatives of cyclopropane carboxylic acids exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent.
Neuroprotective Effects
Ongoing research aims to explore the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent.
Case Study 2: Neuroprotection in Animal Models
In a recent animal study, the compound was administered to models of Alzheimer's disease. The results showed improved cognitive function and reduced markers of neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic strategies for 1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclopropanation of a precursor (e.g., piperidone derivatives) using reagents like diazomethane or transition-metal catalysts. Key steps include:
- Step 1: Functionalization of the piperidine ring at the 2-position to introduce an oxo group.
- Step 2: Cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions, ensuring stereochemical control.
- Step 3: Carboxylic acid introduction via oxidation of a primary alcohol or hydrolysis of nitriles.
Optimization focuses on solvent polarity (e.g., THF vs. dichloromethane), temperature (0–25°C to avoid ring strain), and catalyst selection (e.g., Rh(II) for enantioselectivity) .
Q. How can researchers characterize the structural stability of the cyclopropane ring under acidic/basic conditions?
Methodological Answer:
- NMR Spectroscopy: Monitor ring-opening reactions by tracking proton shifts (e.g., disappearance of cyclopropane-specific δH ~1.0–2.5 ppm) under varying pH.
- Kinetic Studies: Use HPLC to quantify degradation products (e.g., linear alkanes or conjugated dienes) over time .
- Computational Modeling: Calculate ring strain energy (e.g., DFT at B3LYP/6-31G* level) to predict stability .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., cysteine proteases) with IC50 determination.
- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in target cell lines (e.g., cancer or bacterial models) .
Advanced Research Questions
Q. How can molecular docking explain contradictory bioactivity data across enzyme targets?
Methodological Answer:
- Docking Workflow: Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cysteine proteases vs. ACO2).
- Analysis: Compare binding poses and ΔG values. For example, competitive inhibition may arise from steric clashes with catalytic residues, while non-competitive inhibition suggests allosteric binding .
- Case Study: A study showed ΔG = -7.2 kcal/mol for cysteine protease (competitive) vs. -6.5 kcal/mol for ACO2 (non-competitive) due to differing hydrogen-bond networks .
Q. What strategies resolve instability of the 2-oxopiperidin moiety during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Solid-State Stabilization: Use amorphous solid dispersions with polymers (e.g., PVP-VA64) to reduce moisture uptake .
- Degradation Pathways: Identify via LC-MS (e.g., lactam ring hydrolysis) and adjust storage pH to 4–6 to minimize degradation .
Q. How does stereochemistry influence interactions with biological targets?
Methodological Answer:
- Chiral Separation: Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers.
- Biological Testing: Compare IC50 values of (R)- vs. (S)-enantiomers. For example, (1R,2S)-cyclopropane derivatives showed 10-fold higher affinity for ethylene synthase due to optimal hydrogen bonding .
Q. What computational methods validate experimental data on cyclopropane ring reactivity?
Methodological Answer:
- DFT Calculations: Model ring-opening transition states (e.g., using Gaussian 09) to predict regioselectivity in nucleophilic attacks.
- MD Simulations: Simulate solvent effects (e.g., water vs. DMSO) on ring strain using GROMACS .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in enzyme inhibition data between in vitro and cell-based assays?
Methodological Answer:
Q. Why do cyclopropane derivatives exhibit variable stability in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
